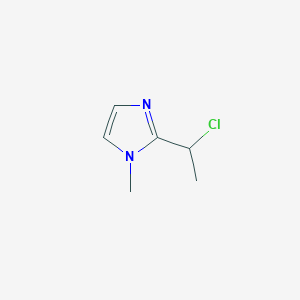
2-(1-chloroethyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloroethyl group attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, yielding ethyl-substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives of imidazole.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(1-chloroethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methylimidazole: Lacks the chloroethyl group and is less reactive in nucleophilic substitution reactions.
2-ethyl-1-methyl-1H-imidazole: Similar structure but with an ethyl group instead of a chloroethyl group, leading to different reactivity and applications.
2-(1-bromoethyl)-1-methyl-1H-imidazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity in substitution reactions.
Uniqueness
2-(1-chloroethyl)-1-methyl-1H-imidazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, and its potential antimicrobial properties make it of interest in biological and medical research.
Propiedades
Fórmula molecular |
C6H9ClN2 |
|---|---|
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
2-(1-chloroethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
Clave InChI |
YSUVHYDMEUHYGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
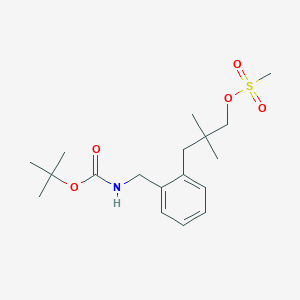
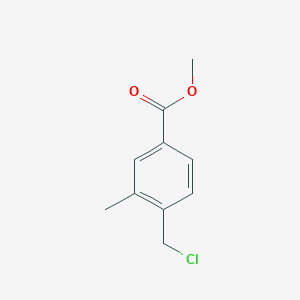
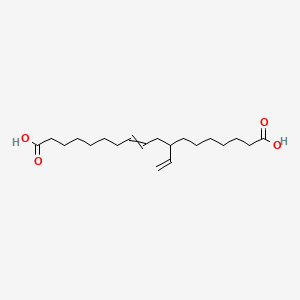
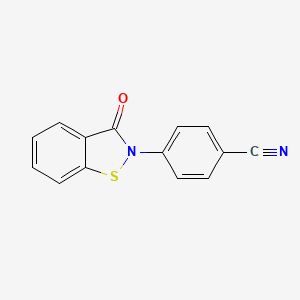
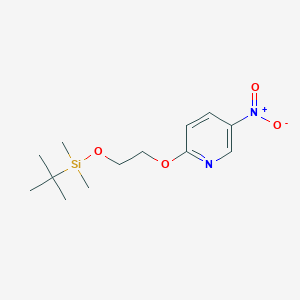

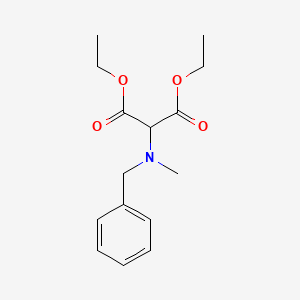
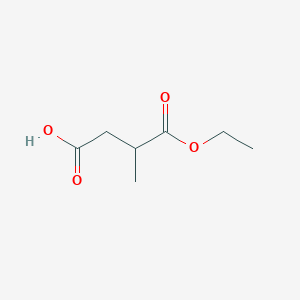
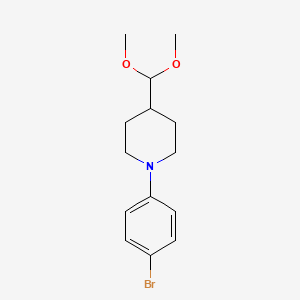

![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
